molecular formula C8H7Cl2NO2 B12332885 Ethyl 4,5-dichloropicolinate

Ethyl 4,5-dichloropicolinate

Cat. No.: B12332885
M. Wt: 220.05 g/mol
InChI Key: NAVADJOGSGZSOL-UHFFFAOYSA-N
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Description

Ethyl 4,5-dichloropicolinate is a chemical compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the pyridine ring and an ethyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4,5-dichloropicolinate typically involves the chlorination of picolinic acid derivatives followed by esterification. One common method involves the reaction of 4,5-dichloropyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion to the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as chlorination, esterification, and purification through distillation or recrystallization to achieve high purity levels suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dichloropicolinate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Reagents like potassium permanganate or sodium borohydride may be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include substituted picolinates with various functional groups replacing the chlorine atoms.

    Hydrolysis: The major product is 4,5-dichloropicolinic acid.

    Oxidation and Reduction: Products depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4,5-dichloropicolinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of ethyl 4,5-dichloropicolinate involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of microorganisms. In herbicidal applications, it may act by inhibiting specific enzymes or pathways essential for plant growth. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 4,5-dichloropicolinate can be compared with other similar compounds such as:

    Ethyl 4,6-dichloropicolinate: Similar structure but with chlorine atoms at the 4th and 6th positions. It may exhibit different chemical reactivity and biological activity.

    Ethyl 5,6-dichloropicolinate: Chlorine atoms at the 5th and 6th positions, leading to variations in its chemical and biological properties.

Uniqueness

This compound is unique due to the specific positioning of chlorine atoms, which influences its reactivity and potential applications. Its distinct structure allows for targeted modifications and the development of specialized derivatives for various research and industrial purposes.

Properties

Molecular Formula

C8H7Cl2NO2

Molecular Weight

220.05 g/mol

IUPAC Name

ethyl 4,5-dichloropyridine-2-carboxylate

InChI

InChI=1S/C8H7Cl2NO2/c1-2-13-8(12)7-3-5(9)6(10)4-11-7/h3-4H,2H2,1H3

InChI Key

NAVADJOGSGZSOL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C(=C1)Cl)Cl

Origin of Product

United States

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